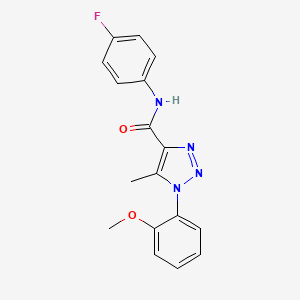

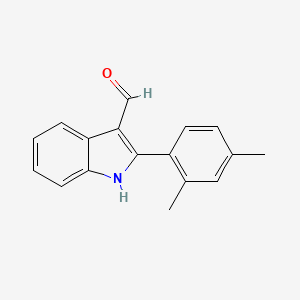

2-(2,4-dimethylphenyl)-1H-indole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(2,4-dimethylphenyl)-1H-indole-3-carbaldehyde” is a complex organic compound. It is a derivative of indole, which is a solid at room temperature with a strong and unpleasant odor . The “2,4-dimethylphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, similar to benzene) with two methyl groups (CH3) attached at the 2nd and 4th positions. The “1H-indole-3-carbaldehyde” part suggests that this compound has an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) and a carbaldehyde group (a formyl group, which is a functional group consisting of a carbonyl center bonded to hydrogen and R group), which is at the 3rd position.

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would have an aromatic system, which likely contributes to its stability. The presence of the aldehyde group could make it a potential electrophile, susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, this compound likely has a relatively high melting point due to the presence of the aromatic system. The aldehyde group might make it somewhat polar, affecting its solubility properties .Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

This compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Solvent and Reaction Medium

“2-(2,4-dimethylphenyl)-1H-indole-3-carbaldehyde” could serve as a solvent or reaction medium in various scientific and industrial settings . Its chemical properties might make it suitable for dissolving other substances or facilitating chemical reactions .

Reagent in Organic Synthesis

This compound could also be used as a reagent in organic synthesis . As a reagent, it could participate in chemical reactions to produce other compounds .

Neurotoxicity Studies

The compound and its metabolites are known to be potent neurotoxicants . Therefore, it could be used in research to study the effects of neurotoxic substances on biological systems .

In Vitro and Predictive Computational Toxicology

The compound could be used in in vitro and predictive computational toxicology studies . These studies could help understand the cytotoxicity of the compound and its metabolites, and predict their effects on the central and peripheral nervous systems .

Propriétés

IUPAC Name |

2-(2,4-dimethylphenyl)-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-11-7-8-13(12(2)9-11)17-15(10-19)14-5-3-4-6-16(14)18-17/h3-10,18H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYUCNAJESBDSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine](/img/structure/B2372840.png)

![2-[(Dimethylamino)methylidene]-5-(thiophen-2-yl)cyclohexane-1,3-dione](/img/structure/B2372845.png)

![3-(2,5-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2372849.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2372850.png)

![2-(3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2372851.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2372855.png)

![2,4-Dimethyl 3-{2-[4-(diphenylmethyl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate](/img/structure/B2372856.png)

![3-Prop-2-ynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B2372857.png)

![(E)-3-(2-(benzo[d]oxazol-2-yl)hydrazono)-2,2-dimethylpropan-1-ol](/img/structure/B2372862.png)